3-Benzyl-6-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one
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Overview
Description
3-Benzyl-6-methyl-7-phenyl-3-azabicyclo[320]heptan-2-one is a complex organic compound with a bicyclic structure
Preparation Methods
The synthesis of 3-Benzyl-6-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one can be achieved through several synthetic routes. One common method involves the use of multicomponent reactions, which allow for the efficient construction of the bicyclic core. For instance, a chemoenzymatic synthesis approach has been reported, where racemic compounds are resolved by kinetic resolution using immobilized lipase B of Candida antarctica . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-Benzyl-6-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Benzyl-6-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the construction of more complex molecules.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the field of neuropharmacology.
Industry: The compound can be used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzyl-6-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one involves its interaction with specific molecular targets. For instance, as a dopaminergic ligand, it binds to dopamine receptors, influencing neurotransmitter activity in the brain. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Benzyl-6-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one can be compared with other similar compounds such as:
3-Azabicyclo[3.1.1]heptanes: These compounds have a similar bicyclic structure but differ in the arrangement of atoms and functional groups.
8-Azabicyclo[3.2.1]octane: This scaffold is central to the family of tropane alkaloids and displays a wide array of biological activities. The uniqueness of this compound lies in its specific bicyclic structure and the presence of benzyl, methyl, and phenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-benzyl-6-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-14-17-13-21(12-15-8-4-2-5-9-15)20(22)19(17)18(14)16-10-6-3-7-11-16/h2-11,14,17-19H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZQOSXXZZQCON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN(C(=O)C2C1C3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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